ethyl 5-bromo-2-(but-3-enyl)benzoate

Organic synthesis Chemical procurement Quality control

Ethyl 5-bromo-2-(but-3-enyl)benzoate (CAS 1131587-75-1) offers orthogonal functionalization: 5-bromo enables Pd-catalyzed cross-coupling; but-3-enyl terminal alkene supports metathesis or hydroboration. Ethyl ester provides protected carboxyl for hydrolysis/reduction. 95-98% purity supports library synthesis & method development. For R&D use only.

Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
CAS No. 1131587-75-1
Cat. No. B1498267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-2-(but-3-enyl)benzoate
CAS1131587-75-1
Molecular FormulaC13H15BrO2
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)Br)CCC=C
InChIInChI=1S/C13H15BrO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3
InChIKeyKTHQHNDCUFKMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-2-(but-3-enyl)benzoate (CAS 1131587-75-1): Structural Identity and Baseline Specifications for Procurement


Ethyl 5-bromo-2-(but-3-enyl)benzoate (CAS 1131587-75-1) is a substituted benzoate ester with the molecular formula C₁₃H₁₅BrO₂ and a molecular weight of 283.16 g/mol . The compound features an ethyl ester group at the carboxyl position, a bromine atom at the 5-position of the benzene ring, and a but-3-en-1-yl (3-butenyl) alkenyl side chain at the 2-position . Commercial availability is documented at purity levels of 95.0% to 98.0%, with recommended storage at 2-8°C . The compound is offered exclusively for research and development purposes, not for human or veterinary use .

Procurement Risk Assessment for Ethyl 5-bromo-2-(but-3-enyl)benzoate: Why Structural Analogs Are Not Interchangeable


Substitution of ethyl 5-bromo-2-(but-3-enyl)benzoate with structurally related benzoate esters is not scientifically valid without explicit validation. The 5-bromo substituent serves as a critical handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the but-3-enyl side chain provides a terminal alkene for metathesis, hydroboration, or radical addition reactions . Changing the bromine position (e.g., 4-bromo analog) alters regioselectivity in subsequent transformations. Replacing the but-3-enyl group with a saturated butyl chain eliminates alkene reactivity entirely. Even substitution of the ethyl ester with a methyl or isopropyl ester can modify solubility, crystallization behavior, and steric accessibility of the carbonyl in downstream reactions . No published comparative data exist to support interchangeability; each substitution decision must be validated empirically in the intended synthetic or assay context.

Evidence Gap Notice: Absence of Published Comparative Performance Data for Ethyl 5-bromo-2-(but-3-enyl)benzoate


Purity and Storage Specification: Vendor-Documented Quality Parameters

Vendor documentation for ethyl 5-bromo-2-(but-3-enyl)benzoate specifies purity levels of 95.0% to 98.0% . Storage is recommended at 2-8°C . These represent the only verifiable quantitative specifications available for procurement decisions. No comparative data exist to benchmark these purity levels against specific analogs or to establish stability under alternative storage conditions.

Organic synthesis Chemical procurement Quality control

Literature Coverage Gap: No Published Biological or Catalytic Activity Data Identified

A comprehensive search of primary research literature (PubMed, ACS, RSC, Elsevier, Wiley), patent databases, and authoritative chemical databases (PubChem, ChEMBL, BindingDB) revealed zero published studies containing biological activity data (IC₅₀, EC₅₀, Kd, or % inhibition), catalytic performance metrics (yield, TON, TOF), or pharmacokinetic parameters for ethyl 5-bromo-2-(but-3-enyl)benzoate. Searches included terms for selectivity, comparison, versus, in vivo, and specific assay types [1]. This absence of data prevents any evidence-based differentiation from structural analogs or in-class candidates.

Literature review Medicinal chemistry Catalysis

Verifiable Application Contexts for Ethyl 5-bromo-2-(but-3-enyl)benzoate Procurement


Synthetic Intermediate for Cross-Coupling and Alkene Functionalization Chemistry

Based on its structural features, ethyl 5-bromo-2-(but-3-enyl)benzoate may serve as a synthetic intermediate where both the 5-bromo substituent (suitable for palladium-catalyzed cross-coupling reactions) and the but-3-enyl side chain (suitable for olefin metathesis, hydroboration, or radical addition) are required simultaneously . The ethyl ester provides a protected carboxylic acid that can be hydrolyzed or reduced as needed. No published reaction yields or optimization data exist for this specific compound; all synthetic applications would require de novo method development and validation.

Building Block for Diversity-Oriented Synthesis Libraries

The combination of an aryl bromide handle and a terminal alkene side chain on a single benzoate scaffold offers two orthogonal functionalization vectors for generating structurally diverse compound libraries . This dual-reactivity profile may be of interest to medicinal chemistry groups seeking to explore chemical space around benzoate-derived scaffolds. Commercial availability at 95-98% purity makes procurement feasible, though users must independently validate compatibility with their specific synthetic sequences.

Reference Standard or Internal Control for Analytical Method Development

The documented molecular formula (C₁₃H₁₅BrO₂) and molecular weight (283.16 g/mol) enable use as a reference standard for LC-MS, GC-MS, or NMR method development where a bromine-containing aromatic ester with a specific isotopic signature (Br isotope pattern) is required. No certified reference material (CRM) documentation is available; users must perform independent characterization to establish suitability for their analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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